Fmoc-His(Fmoc)-OPfp

描述

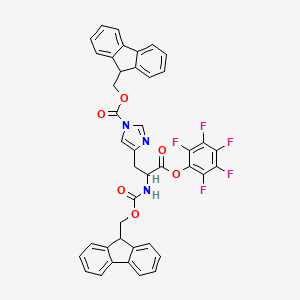

Fmoc-His(Fmoc)-OPfp is a histidine derivative tailored for solid-phase peptide synthesis (SPPS). It features dual 9-fluorenylmethoxycarbonyl (Fmoc) protections: one on the α-amino group and another on the imidazole side chain of histidine. The pentachlorophenyl (OPfp) ester activates the carboxyl group, enabling efficient peptide bond formation without additional reagents . This compound is particularly suited for synthesizing histidine-rich peptides where side chain reactivity must be controlled. However, its dual Fmoc protections necessitate careful handling during deprotection steps in SPPS .

属性

IUPAC Name |

9H-fluoren-9-ylmethyl 4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H28F5N3O6/c43-34-35(44)37(46)39(38(47)36(34)45)56-40(51)33(49-41(52)54-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-22-18-50(21-48-22)42(53)55-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,18,21,31-33H,17,19-20H2,(H,49,52) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFHYUWRVSHCIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)OC8=C(C(=C(C(=C8F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H28F5N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

765.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Protecting Group Strategies

| Compound | α-Amino Protection | Side Chain Protection | Activating Group | Deprotection Conditions |

|---|---|---|---|---|

| Fmoc-His(Fmoc)-OPfp | Fmoc | Fmoc | OPfp | Piperidine (α-Fmoc removal) |

| Fmoc-His(Trt)-OH | Fmoc | Trityl (Trt) | OH (requires activation) | TFA cleavage (Trt removal) |

| Fmoc-His(Boc)-OH | Fmoc | tert-Butoxycarbonyl (Boc) | OH | TFA cleavage (Boc removal) |

| Fmoc-Cys(Trt)-OPfp | Fmoc | Trityl (Trt) | OPfp | Piperidine (α-Fmoc) + TFA (Trt) |

- Key Differences :

- This compound : Dual Fmoc protections risk simultaneous removal of side chain Fmoc during standard piperidine deprotection, complicating stepwise SPPS. In contrast, Trt and Boc groups on histidine (e.g., Fmoc-His(Trt)-OH) are acid-labile and removed only during final TFA cleavage, ensuring compatibility with Fmoc SPPS .

- Activation Efficiency : OPfp esters (as in this compound and Fmoc-Cys(Trt)-OPfp) eliminate the need for coupling reagents like PyBOP or HATU, streamlining synthesis .

Application-Specific Utility

- This compound: Ideal for synthesizing histidine-rich peptides requiring temporary side chain masking.

- Fmoc-His(Trt)-OH : Widely used in automated SPPS (e.g., antimicrobial peptides) due to Trt’s orthogonal stability .

- Fmoc-Ser(O-β-GalNAc)-OPfp : Demonstrates OPfp’s advantage in glycosylation, where pre-activated esters simplify carbohydrate conjugation .

Research Findings and Challenges

- Deprotection Conflict : The dual Fmoc protections in this compound create a critical limitation. Standard piperidine treatment (20% in DMF) removes both α- and side chain Fmoc groups, disrupting sequential synthesis . This contrasts with Trt or Boc protections, which remain intact until final TFA cleavage .

- Activation Advantage : OPfp esters bypass the need for coupling reagents, reducing side reactions and improving synthesis speed .

- Emerging Alternatives : Hybrid strategies, such as Fmoc-His(MBom)-OH (using methoxybenzyloxymethyl protection), offer acid-labile side chain protection compatible with Fmoc SPPS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。